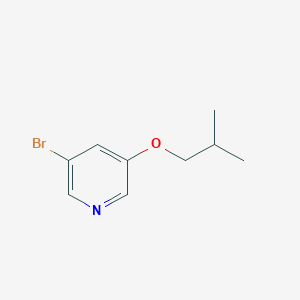

3-Bromo-5-(2-methylpropoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine scaffold is a cornerstone of modern organic and medicinal chemistry. lifechemicals.comrsc.org This nitrogen-containing heterocycle is not merely a structural curiosity; it is a "privileged scaffold," meaning it is a common feature in a multitude of biologically active compounds, including numerous FDA-approved drugs. lifechemicals.comrsc.org The prevalence of the pyridine ring can be attributed to several key factors:

Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, as well as for amides and other nitrogen-containing heterocycles. This substitution can lead to improved pharmacological properties. researchgate.net

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule. These properties can enhance solubility and bioavailability, which are crucial for drug efficacy. rsc.orgsarchemlabs.com

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing chemists to create vast libraries of compounds for biological screening. lifechemicals.com

The pyridine motif is found in a wide range of natural products, such as vitamins (niacin and vitamin B6), coenzymes, and alkaloids. lifechemicals.com Its importance is further underscored by its presence in a diverse array of pharmaceuticals with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. rsc.orgresearchgate.net

Classification and Structural Features of Halogenated Pyridine Derivatives

3-Bromo-5-(2-methylpropoxy)pyridine falls under the category of halogenated pyridine derivatives. These compounds are pyridines substituted with one or more halogen atoms. cymitquimica.com The classification of such derivatives can be based on several criteria:

Number of Halogen Atoms: They can be mono-, di-, or poly-halogenated. This compound is a monohalogenated derivative.

Position of the Halogen: The position of the halogen on the pyridine ring significantly influences the compound's reactivity. In this case, the bromine atom is at the 3-position.

The key structural feature of this compound that dictates its synthetic utility is the carbon-bromine (C-Br) bond. Halogen atoms on an aromatic ring, such as the bromine in this compound, are excellent leaving groups in a variety of cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated pyridines valuable building blocks in the synthesis of more complex molecules. nih.gov

The reactivity of the pyridine ring itself is also noteworthy. The nitrogen atom makes the ring electron-deficient compared to benzene, which influences its behavior in substitution reactions. wikipedia.org

Research Trajectories for this compound within Heterocyclic Chemistry

While specific research on this compound is not extensively documented, its structural features suggest clear research trajectories, primarily as a versatile intermediate in the synthesis of functionalized pyridine derivatives for medicinal and materials science applications. The presence of the bromine atom at the 3-position is the key to its potential utility.

One of the most promising research avenues for this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. google.comresearchgate.netorganic-chemistry.org This reaction involves the coupling of an organohalide with an organoboron compound and is a powerful tool for creating new carbon-carbon bonds. organic-chemistry.orgnih.gov

Interactive Data Table: Potential Suzuki-Miyaura Cross-Coupling Reactions

The following table illustrates potential Suzuki-Miyaura reactions using this compound as a substrate, based on established methodologies for similar bromopyridine derivatives.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Potential Product Class |

| This compound | Arylboronic acid | Pd(OAc)2 / PCy3 | 3-Aryl-5-(2-methylpropoxy)pyridines |

| This compound | Vinylboronic acid | Pd(PPh3)4 / K3PO4 | 3-Vinyl-5-(2-methylpropoxy)pyridines |

| This compound | Alkylboronic ester | CataXCium A Pd G3 | 3-Alkyl-5-(2-methylpropoxy)pyridines |

The synthesis of such derivatives is highly relevant in drug discovery. The introduction of various aryl, vinyl, or alkyl groups can systematically modify the steric and electronic properties of the molecule, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Given the wide range of biological activities exhibited by substituted pyridines, derivatives of this compound could be screened for various pharmacological effects. rsc.orgresearchgate.net

Furthermore, the ether linkage at the 5-position offers another point of potential modification, although it is generally less reactive than the C-Br bond. The synthesis of this compound itself would likely proceed from a precursor such as 3-bromo-5-hydroxypyridine (B18002) via a Williamson ether synthesis, where the hydroxyl group is deprotonated and reacted with a 2-methylpropyl halide. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-8(10)4-11-5-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAPXYAYUDZOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 2 Methylpropoxy Pyridine

Strategies for Introducing the Bromine Substituent on the Pyridine (B92270) Core

The regioselective introduction of a bromine atom at the C-3 position of the pyridine ring is a crucial step in the synthesis of the target molecule. Several established bromination methods can be adapted for this purpose, each with its own set of advantages and substrate scope considerations.

Direct Bromination of Pyridine Precursors

Direct electrophilic bromination of a pre-functionalized pyridine, such as 5-(2-methylpropoxy)pyridine, offers a straightforward route to the desired product. The success of this approach hinges on the activating nature of the alkoxy group, which directs the incoming electrophile to the ortho and para positions. Common brominating agents for this transformation include N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and systems involving hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂).

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds. missouri.edu The reaction typically proceeds under mild conditions, often in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). missouri.edunih.gov The regioselectivity of the bromination is influenced by the directing effect of the existing substituent on the pyridine ring. For a 5-alkoxypyridine, the bromine is expected to be directed to the C-2, C-4, and C-6 positions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH serves as a stable and convenient source of electrophilic bromine, often considered a safer alternative to liquid bromine. connectchemicals.comorganic-chemistry.org It is effective for the bromination of a wide range of aromatic compounds, including electron-rich heterocycles. organic-chemistry.orgnih.gov Reactions are typically carried out in an inert solvent, and the use of a catalyst is often not required. organic-chemistry.org For pyridine derivatives, the molar ratio of DBDMH to the substrate can be adjusted to control the extent of bromination and minimize the formation of di- or poly-brominated side products. google.com

HBr/Hydrogen Peroxide Systems: The combination of hydrobromic acid and hydrogen peroxide provides an in-situ source of bromine, offering a "greener" alternative to traditional brominating agents. nih.govepa.gov This system is effective for the bromination of various aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction conditions can be tuned by varying the concentrations of HBr and H₂O₂ to achieve the desired level of bromination. rsc.org

| Brominating Agent | Typical Reaction Conditions | Expected Regioselectivity on 5-alkoxypyridine |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature | C-2, C-4, C-6 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvent (e.g., CH₂Cl₂), room temp. | C-2, C-4, C-6 |

| HBr/H₂O₂ System | Aqueous or organic solvent, ambient temp. | C-2, C-4, C-6 |

Halogen-Metal Exchange Reactions on Bromopyridines

An alternative strategy involves the use of a di-brominated pyridine precursor, such as 3,5-dibromopyridine (B18299). A halogen-metal exchange reaction can be performed to selectively replace one of the bromine atoms with a metal (typically lithium or magnesium), followed by quenching the resulting organometallic intermediate with a suitable electrophile to introduce a different functional group. While this method is powerful for creating diverse substitution patterns, its direct application to introduce the 2-methylpropoxy group in this step is less common. More frequently, the organometallic intermediate is reacted with other electrophiles. nih.govwikipedia.org The choice of organolithium or Grignard reagent and the reaction temperature are critical for achieving high regioselectivity in the exchange process. nih.gov

Palladium-Catalyzed Bromination Routes

Palladium-catalyzed C-H activation and subsequent bromination represent a modern and highly regioselective approach to the synthesis of aryl and heteroaryl bromides. While this methodology is well-established for a variety of substrates, its specific application for the direct C-3 bromination of 5-(2-methylpropoxy)pyridine would depend on the development of a suitable directing group or a catalyst system that favors that specific position. Palladium-catalyzed cross-coupling reactions are also extensively used to form C-N and C-O bonds in the synthesis of complex pyridine derivatives. nih.govdocumentsdelivered.com

Approaches for Installing the 2-Methylpropoxy Group at the Pyridine C-5 Position

The introduction of the 2-methylpropoxy (isobutoxy) ether linkage at the C-5 position of the pyridine ring is another key synthetic transformation. This is typically achieved through nucleophilic substitution or related etherification reactions starting from a 3-bromo-5-hydroxypyridine (B18002) intermediate.

Nucleophilic Substitution Reactions with Corresponding Hydroxypyridine Intermediates

The reaction of 3-bromo-5-hydroxypyridine with an appropriate 2-methylpropyl electrophile is a common and effective method for constructing the desired ether bond. This approach falls under the general category of Williamson ether synthesis.

The Williamson ether synthesis involves the deprotonation of the hydroxyl group of 3-bromo-5-hydroxypyridine with a suitable base to form a more nucleophilic pyridinolate anion. masterorganicchemistry.comwikipedia.org This anion then undergoes a nucleophilic attack on an alkyl halide, such as 2-methylpropyl bromide (isobutyl bromide), to form the ether. wikipedia.orgbyjus.com The choice of base and solvent is crucial for the success of this Sₙ2 reaction. byjus.com

| Reactants | Base | Solvent | Typical Temperature |

| 3-Bromo-5-hydroxypyridine, Isobutyl bromide | NaH, K₂CO₃, or other non-nucleophilic bases | DMF, Acetonitrile, or THF | Room temperature to reflux |

Etherification Reactions Utilizing 2-Methylpropan-1-ol

Alternatively, the ether linkage can be formed by reacting 3-bromo-5-hydroxypyridine directly with 2-methylpropan-1-ol (isobutyl alcohol) under conditions that promote dehydration.

The Mitsunobu reaction is a powerful method for the formation of ethers from alcohols with inversion of stereochemistry at the alcohol carbon. nih.gov In this case, 3-bromo-5-hydroxypyridine would act as the nucleophile, and 2-methylpropan-1-ol would be the alcohol component. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

| Reactants | Reagents | Solvent |

| 3-Bromo-5-hydroxypyridine, 2-Methylpropan-1-ol | PPh₃, DEAD or DIAD | THF, Dioxane, or other aprotic solvents |

Convergent and Divergent Synthetic Pathways for 3-Bromo-5-(2-methylpropoxy)pyridine

The assembly of this compound can be designed using either convergent or divergent approaches. A convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the final stages. For instance, a substituted pyridine fragment and the 2-methylpropoxy group could be prepared independently and then coupled.

Divergent strategies, on the other hand, commence with a common pyridine-based starting material that is sequentially functionalized to introduce the bromo and 2-methylpropoxy substituents. This approach allows for the synthesis of various analogues from a single precursor.

Stepwise functionalization represents a common and versatile approach to synthesizing substituted pyridines like this compound. These methods typically begin with a commercially available or readily accessible pyridine derivative, which is then elaborated through a sequence of chemical transformations.

One potential stepwise route could commence from 3,5-dibromopyridine. The differential reactivity of the bromine atoms can be exploited to selectively introduce the 2-methylpropoxy group at the 5-position via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates 2-methylpropan-1-ol to form the corresponding alkoxide nucleophile.

Another viable stepwise strategy involves starting with a suitable aminopyridine derivative. For example, 3-amino-5-bromopyridine (B85033) could serve as a precursor. The amino group can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce the bromo substituent if starting from an aminopyridine without the bromine. Alternatively, if starting with 5-aminopyridine, a bromination step followed by conversion of the amino group to the desired ether linkage would be necessary. The synthesis of related bromo-pyridines has been achieved through diazotization of an aminopyridine followed by reaction with a bromine source.

A hypothetical stepwise synthesis is outlined below:

Table 1: Proposed Stepwise Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3,5-Dibromopyridine | 2-Methylpropan-1-ol, NaH, DMF, Heat | This compound |

| Alternatively | |||

| 1 | 3-Amino-5-hydroxypyridine | Isobutyl bromide, K₂CO₃, Acetone, Reflux | 3-Amino-5-(2-methylpropoxy)pyridine |

| 2 | 3-Amino-5-(2-methylpropoxy)pyridine | HBr, NaNO₂, H₂O, 0-5 °C; then CuBr | This compound |

This table represents a hypothetical reaction scheme based on common organic synthesis transformations.

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted pyridine rings in a single step from simple, acyclic precursors. These reactions are characterized by the formation of multiple bonds in one pot, leading to a rapid increase in molecular complexity.

While a specific multi-component reaction for the direct synthesis of this compound is not explicitly documented, established methods for pyridine synthesis, such as the Hantzsch or Guareschi-Thorpe reactions, could theoretically be adapted. acsgcipr.org These approaches typically involve the condensation of an amine source with carbonyl compounds and other reactive synthons. acsgcipr.org

For instance, a modified Bohlmann-Rahtz pyridine synthesis could potentially be employed. This reaction involves the condensation of an enamine with an alkynone. To construct the target molecule, one would require precursors that already contain the bromo and 2-methylpropoxy functionalities or can be easily converted to them.

A general representation of a potential multi-component approach is detailed below:

Table 2: Conceptual Multi-Component Approach to a Substituted Pyridine Core

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 |

| Hantzsch-type Synthesis | Aldehyde | β-Ketoester | Ammonia Source |

| Guareschi-Thorpe Reaction | Cyanoacetamide | 1,3-Dicarbonyl compound | - |

This table illustrates general components for well-known pyridine syntheses that could be conceptually adapted.

The key challenge in a multi-component strategy for this compound would be the design and synthesis of appropriate precursors that would lead to the desired substitution pattern on the final pyridine ring.

Reactivity and Chemical Transformations of 3 Bromo 5 2 Methylpropoxy Pyridine

Cross-Coupling Reaction Pathways

The bromine atom at the 3-position of the pyridine (B92270) ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl bonds. In the context of 3-bromo-5-alkoxypyridines, this reaction proceeds by the palladium-catalyzed coupling with a boronic acid or its corresponding boronate ester. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net While specific data for 3-Bromo-5-(2-methylpropoxy)pyridine is not extensively documented, the reactivity is expected to be analogous to similar 3-bromo-5-alkoxypyridines.

For instance, the coupling of 3-bromopyridine (B30812) derivatives with arylboronic acids is a well-established transformation. nih.gov A study on the Suzuki-Miyaura reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids demonstrated that selective coupling at the 2-position can be achieved, highlighting the influence of the electronic environment of the pyridine ring on reactivity. bldpharm.com In the case of this compound, the electron-donating nature of the alkoxy group at the 5-position is expected to influence the reactivity at the 3-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | uni-muenchen.de |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90-100 | Good | nih.gov |

This table presents typical conditions for Suzuki-Miyaura reactions of bromopyridines and is illustrative of the conditions likely applicable to this compound.

Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and selectivity profiles. scholaris.canih.gov These reactions can be employed for the coupling of aryl halides with a variety of partners, including organoboron reagents in Suzuki-type reactions. For this compound, a nickel catalyst could be employed to facilitate its coupling with arylboronic acids. A notable advantage of some nickel-catalyzed systems is their ability to proceed under milder conditions and with a broader substrate scope, including challenging heterocyclic substrates. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Heck)

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. pearson.comorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. pearson.com For this compound, a Negishi coupling with an arylzinc or alkylzinc reagent would provide a direct route to the corresponding 3-substituted pyridine derivative. The reaction of 3-bromopyridines with organozinc reagents has been shown to be efficient, particularly with palladium catalysts. researchgate.netorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organostannane reagent. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and the stability of the organostannane reagents. nrochemistry.com this compound would be a suitable substrate for Stille coupling with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes, to introduce a range of substituents at the 3-position. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction of 3-bromo-5-alkoxypyridines with various alkenes under Heck conditions would lead to the formation of 3-alkenyl-5-alkoxypyridines. The regioselectivity of the alkene addition is influenced by the electronic nature of the substituents on the alkene. libretexts.orgnih.gov

Table 2: Overview of Other Cross-Coupling Reactions for Bromopyridines

| Reaction | Coupling Partner | Catalyst | Key Features | Reference(s) |

| Negishi | Organozinc Reagent | Pd or Ni | High functional group tolerance | pearson.comorganic-chemistry.orgorganic-chemistry.org |

| Stille | Organostannane Reagent | Pd | Mild conditions, stable reagents | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck | Alkene | Pd | Forms substituted alkenes | wikipedia.orglibretexts.orgnih.gov |

This table summarizes key aspects of Negishi, Stille, and Heck reactions as they would apply to this compound based on known reactivity of similar compounds.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or good leaving groups. However, the presence of the electron-donating alkoxy group at the 5-position in this compound deactivates the ring towards nucleophilic aromatic substitution (SNAr).

Displacement of the bromide at the 3-position by a nucleophile is generally difficult under standard SNAr conditions due to the electron-donating effect of the alkoxy group. Nucleophilic substitution on halopyridines is most favorable when the halogen is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. libretexts.orgresearchgate.net For 3-halopyridines, such stabilization is less effective.

Despite this, under harsh conditions or with very strong nucleophiles, substitution of the bromine may be possible. Alternatively, metal-catalyzed nucleophilic substitution reactions can provide a route to displace the bromide with various nucleophiles such as amines and alkoxides under milder conditions. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. The nitrogen atom is basic and will be protonated or coordinate to the electrophile's Lewis acid catalyst, further deactivating the ring. However, the presence of the strongly activating electron-donating alkoxy group at the 5-position can facilitate electrophilic substitution on the pyridine ring of this compound.

The directing effect of the substituents on the ring will determine the position of electrophilic attack. The 2-methylpropoxy group is an ortho-, para-director, while the bromine is a deactivating ortho-, para-director. Therefore, electrophilic substitution is most likely to occur at the positions ortho or para to the alkoxy group. Given the positions of the existing substituents, the most likely sites for electrophilic attack are the C-2, C-4, and C-6 positions. The precise regioselectivity will depend on the specific electrophile and reaction conditions. For example, halogenation or nitration would likely yield a mixture of isomers. d-nb.infomasterorganicchemistry.com

Functional Group Interconversions of the 2-Methylpropoxy Side Chain

The 2-methylpropoxy (isobutoxy) side chain can undergo various transformations, although these are generally less common than reactions involving the brominated pyridine core.

The ether linkage can be cleaved under strongly acidic conditions, typically using reagents like HBr or HI, to yield the corresponding 3-bromo-5-hydroxypyridine (B18002) and 2-methyl-1-halopropane. libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide.

The alkyl portion of the isobutoxy group is generally unreactive towards many reagents. However, under forcing conditions, oxidation or other transformations of the side chain could potentially occur, though such reactions are not typically the primary focus when using this molecule as a synthetic intermediate. pearson.com

Advanced Spectroscopic and Computational Characterization of 3 Bromo 5 2 Methylpropoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For 3-Bromo-5-(2-methylpropoxy)pyridine, both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct signals are anticipated for the aromatic protons at positions 2, 4, and 6. The electronegativity of the nitrogen and the bromine atom, along with the electron-donating nature of the isobutoxy group, will influence their chemical shifts. The protons of the 2-methylpropoxy group will be observed in the upfield region. A doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen would be characteristic.

The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (δ 100-160 ppm), with their precise shifts influenced by the attached substituents. The C-Br and C-O carbons will exhibit characteristic shifts. The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.2 - 8.4 | - |

| C-2 | - | 140 - 145 |

| C-3 | - | 115 - 120 |

| H-4 | 7.4 - 7.6 | - |

| C-4 | - | 125 - 130 |

| C-5 | - | 150 - 155 |

| H-6 | 8.1 - 8.3 | - |

| C-6 | - | 145 - 150 |

| O-CH₂ | 3.8 - 4.0 | 70 - 75 |

| CH | 2.0 - 2.2 | 28 - 32 |

| (CH₃)₂ | 0.9 - 1.1 | 18 - 22 |

Note: These are estimated values based on analogous structures and are typically recorded in a deuterated solvent like CDCl₃.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation would be the loss of the isobutyl group (C₄H₉) leading to a prominent peak. Another significant fragmentation pathway could involve the cleavage of the ether bond, resulting in the formation of a bromohydroxypyridine radical cation. Further fragmentation of the pyridine ring could also be observed.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₀H₁₄⁷⁹BrNO]⁺ / [C₁₀H₁₄⁸¹BrNO]⁺ | 243 / 245 |

| [M - C₄H₉]⁺ | [C₆H₆BrNO]⁺ | 187 / 189 |

| [M - OC₄H₉]⁺ | [C₆H₅BrN]⁺ | 170 / 172 |

| [C₄H₉]⁺ | Isobutyl cation | 57 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the isobutoxy group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the range of 1250-1000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The substitution on the pyridine ring will influence the wavelength of maximum absorption (λ_max). The presence of the bromine atom and the alkoxy group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Interactive Data Table: Predicted IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Vibrational/Electronic Transition | Predicted Absorption Range |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |

| IR | C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 cm⁻¹ |

| IR | C-O-C Stretch (Ether) | 1250 - 1000 cm⁻¹ |

| UV-Vis | π → π* Transition | 260 - 280 nm |

| UV-Vis | n → π* Transition | ~300 nm (often weak) |

Theoretical and Computational Chemistry Investigations

To gain deeper insights into the electronic structure, stability, and reactivity of this compound, theoretical and computational chemistry methods are employed.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices Determination

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. colab.wsaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. epa.gov A smaller energy gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These indices provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Interactive Data Table: Predicted FMO and Reactivity Indices for this compound (Illustrative Values)

| Parameter | Definition | Predicted Value (Illustrative) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 5.0 to 7.0 eV |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.5 to 4.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.5 to 3.5 eV |

| Global Softness (S) | 1/(2η) | 0.14 to 0.20 eV⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.comuni-muenchen.de The MEP surface is colored to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP map is expected to show the most negative potential localized on the nitrogen atom of the pyridine ring, indicating it is the primary site for protonation and electrophilic attack. researchgate.net The oxygen atom of the isobutoxy group will also exhibit a region of negative potential. The hydrogen atoms of the pyridine ring and the isobutoxy group will show positive potential. The MEP map thus provides a powerful predictive tool for understanding the intermolecular interactions of the compound.

Synthetic Utility and Applications of 3 Bromo 5 2 Methylpropoxy Pyridine in Complex Molecule Synthesis

Role as a Versatile Intermediate in Organic Synthesis

3-Bromo-5-(2-methylpropoxy)pyridine serves as a highly versatile intermediate in organic synthesis due to the presence of two key functional groups: a bromine atom and an ether linkage on the pyridine (B92270) core. The bromine atom at the 3-position of the pyridine ring is particularly amenable to a wide range of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of brominated pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com In a typical Suzuki reaction, the carbon-bromine bond can be selectively activated by a palladium catalyst to couple with an organoboron compound, leading to the formation of a new carbon-carbon bond. This strategy allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. The general applicability of Suzuki-Miyaura coupling reactions with bromopyridine derivatives has been demonstrated in the synthesis of a wide array of novel pyridine-based compounds with moderate to good yields. mdpi.com

Furthermore, the bromine atom can participate in other important transformations, including Stille coupling, Heck coupling, and Buchwald-Hartwig amination, providing access to a diverse range of substituted pyridine derivatives. The 2-methylpropoxy group, being relatively stable, can be carried through many of these transformations, or it can be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization. This dual functionality makes this compound a strategic building block for the synthesis of complex molecular architectures.

The synthesis of related 3-bromo-5-alkoxypyridines is often achieved through the Williamson ether synthesis, starting from 3-bromo-5-hydroxypyridine (B18002), or by the reaction of a dibromopyridine with the corresponding alcohol in the presence of a base. For instance, 3-bromo-5-methoxypyridine (B189597) can be synthesized from 3,5-dibromopyridine (B18299) and methanol (B129727) with sodium hydride in DMF. chemicalbook.com A similar approach can be envisioned for the synthesis of this compound from 3,5-dibromopyridine and 2-methylpropan-1-ol.

Table 1: Physicochemical Properties of Related 3-Substituted Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | 31-35 |

| 3-Bromo-5-hydroxypyridine | 74115-13-2 | C₅H₄BrNO | 174.00 | 166-170 |

| 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | 1255574-44-7 | C₁₀H₁₄BrNO | 244.13 | Not available |

This table presents data for closely related compounds to provide a comparative context for the properties of this compound.

Precursor in the Development of Advanced Heterocyclic Systems

The structural framework of this compound is an excellent starting point for the construction of more elaborate heterocyclic systems. The pyridine ring itself is a common motif in many biologically active molecules and functional materials. The presence of the bromo and 2-methylpropoxy substituents allows for sequential and site-selective modifications, leading to the development of novel and complex heterocyclic structures.

Through the cross-coupling reactions mentioned earlier, a variety of carbocyclic and heterocyclic rings can be appended to the pyridine core at the 3-position. This is a powerful strategy for creating libraries of compounds with diverse structures and properties. For example, coupling with boronic acids derived from other heterocycles, such as thiophenes, furans, or other pyridines, can lead to the formation of bi-heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their unique electronic and conformational properties.

Moreover, the pyridine nitrogen atom can be quaternized or oxidized to an N-oxide, which can further modify the reactivity of the ring and enable additional synthetic transformations. The synthesis of 2-amino-5-bromo-3-methylpyridine (B22881) 1-oxide demonstrates the feasibility of N-oxidation on a substituted bromopyridine. chemicalbook.com Such modifications can be used to tune the electronic properties of the molecule or to introduce new functional groups.

The synthesis of various substituted pyridines, such as 2-amino-5-bromo-3-methylpyridine from 2-amino-3-methylpyridine (B33374) via bromination, highlights the accessibility of functionalized pyridine starting materials for building more complex systems. chemicalbook.com

Integration into Pyridine-Based Ligand Design for Coordination Chemistry

Pyridine and its derivatives are among the most widely used ligands in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents onto the pyridine ring.

This compound offers several features that make it an interesting candidate for ligand design. The 2-methylpropoxy group can influence the solubility and steric environment of the resulting metal complex. The bromine atom can be retained as a site for post-coordination modification, or it can be replaced by another functional group prior to coordination. This allows for the synthesis of a wide range of tailored ligands for specific applications in catalysis, materials science, and bioinorganic chemistry.

The development of pyridine-based Rho kinase (ROCK) inhibitors, for example, showcases the importance of substituted pyridines in designing molecules that can interact with biological targets. nih.gov The systematic exploration of structure-activity relationships in that study led to potent and selective inhibitors, underscoring the value of having a diverse toolkit of substituted pyridine building blocks. nih.gov The design of coordination polymers and metal-organic frameworks (MOFs) also heavily relies on the availability of functionalized organic linkers, and pyridine-based ligands are frequently employed for this purpose. nih.gov

Utilization in the Synthesis of Intermediates for Diverse Chemical Entities (e.g., related to Febuxostat or other pharmaceutical building blocks)

The structural motifs present in this compound are found in various pharmaceutically active compounds and their intermediates. The 2-methylpropoxy (isobutoxy) group is a key structural feature of the gout medication Febuxostat, which is chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid. newdrugapprovals.org

Several patented synthetic routes to Febuxostat involve intermediates that bear a striking resemblance to the substitution pattern of this compound. For instance, a common intermediate in Febuxostat synthesis is ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. manusaktteva.com This intermediate features a bromo group and an isobutoxy group on a benzene (B151609) ring, which is analogous to the substitution on the pyridine ring of the title compound. One synthetic route to a Febuxostat intermediate starts from p-hydroxybenzonitrile, which is alkylated with isobutyl bromide. google.com

While the documented syntheses of Febuxostat primarily utilize benzene-based intermediates, the analogous substitution pattern of this compound suggests its potential as a building block for novel pharmaceutical agents or as a precursor to pyridine-based analogues of existing drugs. The replacement of a benzene ring with a pyridine ring (a bioisosteric replacement) is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug candidate. Therefore, this compound could be a valuable starting material for the synthesis of novel compounds with potential biological activity.

Table 2: Key Intermediates in the Synthesis of Febuxostat

| Intermediate Name | CAS Number | Molecular Formula | Role in Synthesis |

| Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 144060-96-8 | C₁₇H₁₈BrNO₃S | Precursor to the cyanophenyl derivative |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 | C₁₈H₂₀N₂O₃S | Direct precursor to Febuxostat via hydrolysis |

| 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile | 161718-81-6 | C₁₂H₁₂N₂O | Early-stage intermediate |

This table highlights key intermediates in the synthesis of Febuxostat, showcasing the relevance of the bromo and 2-methylpropoxy (isobutoxy) functionalities. newdrugapprovals.orgmanusaktteva.com

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of 3-Bromo-5-(2-methylpropoxy)pyridine?

- Answer: The compound (CAS 284040-72-8) has a pyridine ring substituted with a bromine atom at the 3-position and a 2-methylpropoxy group at the 5-position. Its molecular formula is C₉H₁₂BrNO (MW 230.11). The bromine atom acts as a leaving group in substitution reactions, while the 2-methylpropoxy ether provides steric bulk, influencing reactivity and stability. The pyridine ring’s electron-deficient nature directs electrophilic substitutions to specific positions .

Q. What are common synthetic routes for this compound?

- Answer: Synthesis typically involves:

- Bromination: A pyridine precursor (e.g., 5-(2-methylpropoxy)pyridine) undergoes bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN in a solvent such as CCl₄ or acetonitrile .

- Etherification: Introduction of the 2-methylpropoxy group via nucleophilic substitution (e.g., reacting 3-bromo-5-hydroxypyridine with 2-methylpropyl bromide in the presence of a base like NaH) .

- Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Q. What are the primary research applications of this compound?

- Answer: Key applications include:

- Pharmaceutical Intermediates: Used to synthesize ligands for nicotinic acetylcholine receptors (nAChRs) or enzyme inhibitors .

- Material Science: Functionalized pyridines are precursors for conductive polymers or nonlinear optical materials .

- Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings to create biaryl or heteroaryl structures .

Advanced Research Questions

Q. How do steric effects of the 2-methylpropoxy group influence reactivity in cross-coupling reactions?

- Answer: The bulky 2-methylpropoxy group at the 5-position creates steric hindrance, reducing reaction rates at the adjacent 4- and 6-positions. This selectivity is exploited in Pd-catalyzed couplings (e.g., Suzuki reactions), where the bromine at the 3-position reacts preferentially. Computational studies (DFT) show steric effects lower the activation energy for substitutions at the 3-position compared to other sites .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography: Resolves crystal packing and bond angles, critical for studying electronic properties in material science .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC-PDA: Ensures purity (>95%) and detects trace impurities .

Q. How does the electronic nature of the pyridine ring affect its reactivity in substitution reactions?

- Answer: The pyridine ring’s electron-withdrawing nature deactivates the ring toward electrophilic substitution. However, the bromine atom further directs nucleophilic attacks to the 2- and 4-positions via resonance effects. For example, in SNAr reactions, nucleophiles (e.g., amines) preferentially substitute the bromine at the 3-position due to the ring’s electron deficiency .

Q. What strategies mitigate competing side reactions during its synthesis?

- Answer:

- Temperature Control: Lower temperatures (0–25°C) minimize undesired radical side reactions during bromination .

- Protecting Groups: Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates prevents premature oxidation .

- Catalyst Optimization: Pd(PPh₃)₄ or XPhos ligands enhance selectivity in cross-coupling reactions, reducing homocoupling byproducts .

Q. How does this compound compare to other brominated pyridines in biological activity?

- Answer:

- Structural Comparisons: Unlike 3-bromo-5-hydroxymethylpyridine, the 2-methylpropoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

- Activity Trends: Replacing bromine with chlorine (e.g., 3-chloro-5-(2-methylpropoxy)pyridine) reduces electrophilicity, altering binding affinity to targets like kinase enzymes .

- Table 1: Comparison of Brominated Pyridines

| Compound | Key Features | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | High lipophilicity, CNS penetration | 12 nM (nAChR) |

| 3-Bromo-5-hydroxymethylpyridine | Polar, limited membrane permeability | 45 nM (nAChR) |

| 3-Chloro-5-(2-methylpropoxy)pyridine | Lower electrophilicity | 85 nM (nAChR) |

| Data from receptor-binding assays . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.